3,5-Nonadiyne

説明

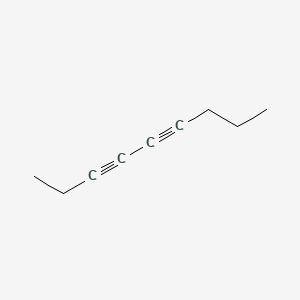

Structure

3D Structure

特性

CAS番号 |

58890-33-8 |

|---|---|

分子式 |

C9H12 |

分子量 |

120.19 g/mol |

IUPAC名 |

nona-3,5-diyne |

InChI |

InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h3-5H2,1-2H3 |

InChIキー |

CSPPPXQLLNDWIT-UHFFFAOYSA-N |

SMILES |

CCCC#CC#CCC |

正規SMILES |

CCCC#CC#CCC |

他のCAS番号 |

58890-33-8 |

同義語 |

3,5-nonadiyne |

製品の起源 |

United States |

Occurrence and Natural Product Chemistry of 3,5 Nonadiyne

Isolation from Botanical Sources

3,5-Nonadiyne has been identified as a significant constituent in the essential oil of Prangos platychlaena. In a study analyzing the essential oil from the aerial parts of P. platychlaena, 3,5-Nonadiyne was found to be a main constituent, accounting for 13.5% of the total oil. acs.orgnih.govacs.orgnih.gov The oil was obtained through hydrodistillation using a Clevenger-type apparatus and analyzed by gas chromatography-flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC/MS). acs.orgnih.govacs.orgnih.gov Further fractionation of this essential oil revealed a concentration of 3,5-Nonadiyne in the less polar fraction. acs.orgnih.govacs.orgnih.gov The n-hexane fraction of the essential oil contained 3,5-Nonadiyne as a major component, at a concentration of 45.6%. acs.orgnih.govacs.orgnih.gov

Other studies on P. platychlaena have also reported the presence of this compound. For instance, analysis of essential oils from the fruits of P. platychlaena collected from Malatya, Turkey, showed 3,5-Nonadiyne at 24.5%. nih.govresearchgate.net In contrast, samples from Sivas, Turkey, contained a lower amount, at 5.8%. nih.govresearchgate.net These variations highlight the influence of geographical location on the chemical composition of the plant's essential oil. agrifoodscience.com

Table 1: Concentration of 3,5-Nonadiyne in Prangos platychlaena Essential Oil

| Plant Part | Origin | Extraction Method | Analytical Method | Concentration (%) | Reference |

|---|---|---|---|---|---|

| Aerial Parts | Turkey | Hydrodistillation | GC-FID, GC/MS | 13.5 | acs.org, nih.gov, acs.org, nih.gov |

| Aerial Parts (n-hexane fraction) | Turkey | Column Chromatography | GC-FID, GC/MS | 45.6 | acs.org, nih.gov, acs.org, nih.gov |

| Fruits | Malatya, Turkey | Hydrodistillation | GC/MS | 24.5 | nih.gov, researchgate.net |

| Fruits | Sivas, Turkey | Hydrodistillation | GC/MS | 5.8 | nih.gov, researchgate.net |

3,5-Nonadiyne has been successfully isolated from the essential oil of Cachrys ferulacea rhizomes, a plant also known by its synonym Prangos ferulacea. nih.govjst.go.jp The compound was obtained from the root essential oil through hydrodistillation and its structure was unambiguously identified using spectrometric methods. nih.govjst.go.jp One report notes that the root oil of the plant can be particularly rich in this compound, with concentrations reaching up to 85%. thieme-connect.com The identification of 3,5-Nonadiyne from C. ferulacea is significant as it has been shown to possess specific biological activities. nih.govmdpi.comresearchgate.net

The essential oil of Selinum tenuifolium is another prominent natural source of 3,5-Nonadiyne. researchgate.net Analyses have consistently shown it to be the major constituent, particularly in the oil extracted from the underground parts of the plant. researchgate.netbsb-muenchen.detib.eu One study reported that the essential oil from the underground parts of Selinum tenuifolium, extracted via hydrodistillation, contained 85.6% 3,5-Nonadiyne. bsb-muenchen.de Another investigation of an accession from Dayara, Uttarakhand, India, found an even higher concentration, with 3,5-nonadiyne constituting 94.32% of the essential oil from the underground parts. researchgate.nettib.eutandfonline.com The oil from the aerial parts (leaves) has also been found to contain 3,5-Nonadiyne as a major component, though sometimes at a lower concentration than in the roots. plantsjournal.comresearchgate.net The chemical profile of S. tenuifolium can vary, with some chemotypes showing high levels of other compounds like α-bisabolol instead of 3,5-nonadiyne, indicating significant chemical diversity within the species. plantsjournal.comresearchgate.nettandfonline.comresearchgate.net

Table 2: Concentration of 3,5-Nonadiyne in Selinum tenuifolium Essential Oil

| Plant Part | Origin | Extraction Method | Analytical Method | Concentration (%) | Reference |

|---|---|---|---|---|---|

| Underground Parts | Not Specified | Hydrodistillation | GC/FID, GC/MS | 85.6 | bsb-muenchen.de |

| Underground Parts | Dayara, Uttarakhand, India | Hydrodistillation | GC, GC-MS | 94.32 | tib.eu, researchgate.net, tandfonline.com |

| Roots | Not Specified | Not Specified | Not Specified | 89.7 | plantsjournal.com |

| Leaves | Not Specified | Not Specified | Not Specified | 65.4 | plantsjournal.com |

Phytochemical Profiling of 3,5-Nonadiyne-Containing Extracts

Extracts containing 3,5-Nonadiyne are characterized by a complex mixture of compounds, primarily other polyacetylenes, monoterpenes, and sesquiterpenes. In Prangos platychlaena, 3,5-Nonadiyne is part of a chemical profile dominated by alkyne derivatives, which collectively represent 67.5% of the essential oil. acs.orgacs.org The most abundant of these is Nona-3,5-diyne-2-yl acetate (B1210297) (46.0%). acs.orgacs.org Fractionation of the essential oil demonstrates a clear separation of components based on polarity. The non-polar n-hexane fraction is rich in 3,5-Nonadiyne (45.6%) and the sesquiterpene hydrocarbon Germacrene B (16.4%). acs.orgnih.govacs.orgnih.gov In contrast, the more polar methanol (B129727) fraction is dominated by oxygenated derivatives, namely Nona-3,5-diyne-2-yl acetate (59.6%) and 3,5-Nonadiyne-2-ol (25.9%). acs.orgnih.govacs.orgnih.gov

In Selinum tenuifolium, the essential oil from the underground parts, where 3,5-Nonadiyne is the major constituent (85.6%), also contains other novel polyacetylenes. bsb-muenchen.de These include Nona-3,5-diyn-2-one (3.0%), Nona-4,6-diyn-3-one (2.5%), Nona-3,5-diyn-2-ol (2.2%), and Nona-4,6-diyn-3-ol (3.1%). bsb-muenchen.de The phytochemical profile of a 3,5-Nonadiyne-rich accession also identified minor constituents such as α-pinene, camphene, p-methyl anisole, and Z-β-ocimene. researchgate.net

The phytochemical profile of Cachrys ferulacea essential oils from fruits has been shown to contain primarily monoterpenes like α-pinene, sabinene, and limonene, which differs from the polyacetylene-rich profile of its root oil. tandfonline.comresearchgate.net

Structural Elucidation of Natural Derivatives and Analogs

Nona-3,5-diyne-2-yl acetate is a prominent natural analog of 3,5-Nonadiyne, found in significant quantities in Prangos platychlaena. It was identified as the main constituent (46.0%) in the essential oil from the aerial parts of this plant. acs.orgnih.govacs.orgnih.gov Its concentration is even higher in the polar methanol fraction of the oil, reaching 59.6%. acs.orgnih.govacs.orgnih.gov The structural elucidation of this acetylenic derivative was achieved through spectroscopic techniques. researchgate.net A study involving column chromatography on silica (B1680970) gel of a P. platychlaena sample led to the isolation of this compound, which was then characterized as (2S)-3,5-nonadiyne-2-yl acetate. researchgate.netresearchgate.net The identification was based on comprehensive analysis of its spectroscopic data.

3,5-Nonadiyne-2-ol

3,5-Nonadiyne-2-ol is an oxygenated derivative of 3,5-nonadiyne. This acetylenic alcohol has been identified in the essential oils of plants from the Apiaceae family. Research on the chemical composition of Prangos platychlaena essential oil revealed the presence of 3,5-nonadiyne-2-ol. acs.org While not a major constituent of the crude essential oil, it was found to be a significant component of the more polar methanol fraction, where it constituted 25.9%. researchgate.netacs.org Additionally, 3,5-nonadiyne-2-ol has been reported as a new compound isolated from the root essential oil of Selinum tenuifolium. plantsjournal.com

The following table details the natural sources of 3,5-Nonadiyne-2-ol based on research findings.

| Plant Species | Family | Plant Part/Fraction | Percentage of Oil/Fraction |

| Prangos platychlaena | Apiaceae | Methanol Fraction of Aerial Part Oil | 25.9% |

| Selinum tenuifolium | Apiaceae | Root | Not specified |

(Z)-3,5-Nonadiyne-7-ene and (E)-3,5-Nonadiyne-7-ene

(Z)-3,5-Nonadiyne-7-ene and (E)-3,5-Nonadiyne-7-ene are unsaturated derivatives of 3,5-nonadiyne, featuring both a double bond and two triple bonds. These geometric isomers have been identified in the essential oils of certain members of the Prangos genus.

A study analyzing the essential oil from the fruits of Prangos platychlaena collected in Malatya, Turkey, identified the presence of both isomers, with (Z)-3,5-nonadiyne-7-ene at 0.2% and (E)-3,5-nonadiyne-7-ene at 0.5%. usda.govnih.gov Another investigation on P. platychlaena also reported the presence of both the (Z) and (E) isomers at 0.5% and 0.3%, respectively. nih.gov

Furthermore, the essential oil from the roots of Prangos denticulata Fisch. et Mey. was found to contain a significant amount of the (Z)-isomer, where (Z)-3,5-nonadiyne-7-ene was a major constituent at 20.4%. tandfonline.com

The table below summarizes the natural occurrence of these E/Z isomers.

| Compound | Plant Species | Family | Plant Part | Percentage of Oil |

| (Z)-3,5-Nonadiyne-7-ene | Prangos platychlaena | Apiaceae | Fruits | 0.2% |

| (E)-3,5-Nonadiyne-7-ene | Prangos platychlaena | Apiaceae | Fruits | 0.5% |

| (Z)-3,5-Nonadiyne-7-ene | Prangos platychlaena | Apiaceae | Not specified | 0.5% |

| (E)-3,5-Nonadiyne-7-ene | Prangos platychlaena | Apiaceae | Not specified | 0.3% |

| (Z)-3,5-Nonadiyne-7-ene | Prangos denticulata | Apiaceae | Root | 20.4% |

Isolation and Purification Methodologies for 3,5 Nonadiyne

Hydrodistillation Techniques for Essential Oil Extraction

Hydrodistillation is a primary method for extracting volatile compounds, including 3,5-Nonadiyne, from plant materials. This technique involves co-distilling the plant material with water to rupture oil-bearing glands and release the essential oils.

Detailed research findings indicate that essential oils containing 3,5-Nonadiyne are frequently obtained from various species within the Apiaceae family. For instance, essential oil has been obtained from the aerial parts of Prangos platychlaena Boiss. using a Clevenger-type apparatus. nih.govacs.orgacs.org In one study, this process, conducted for 3 hours, yielded 0.79% (w/w) of essential oil, of which 3,5-Nonadiyne was a significant constituent. acs.org Similarly, 3,5-Nonadiyne has been isolated from the root essential oil of Cachrys ferulacea (L.) CALESTANI (synonym Prangos ferulacea) and the roots of Selinum tenuifolium, both also obtained through hydrodistillation. nih.govjst.go.jpdatapdf.com

The process typically involves shredding fresh plant material, such as roots or aerial parts, and subjecting it to steam distillation. datapdf.com The resulting aqueous distillate is then extracted with a non-polar solvent like petroleum ether to capture the volatile oil. datapdf.com This initial extract provides a complex mixture of compounds from which 3,5-Nonadiyne must be further separated. The yield and composition can vary; for example, the essential oil from Selinum tenuifolium roots has been reported to contain up to 94.32% 3,5-Nonadiyne. researchgate.net In contrast, the essential oil from the aerial parts of Prangos platychlaena was found to contain 13.5% of the compound. nih.govacs.org

Chromatographic Separation Protocols

Following initial extraction via hydrodistillation, chromatographic methods are indispensable for the purification and resolution of 3,5-Nonadiyne from the complex essential oil matrix.

Column Chromatography Applications

Column chromatography is a fundamental purification step used to fractionate the crude essential oil based on the polarity of its components. rroij.combyjus.com In the context of isolating 3,5-Nonadiyne, this technique effectively separates the less polar alkyne from more polar compounds in the essential oil.

In a study on Prangos platychlaena essential oil, manual column chromatography was performed using silica (B1680970) gel 60 as the stationary phase. acs.org The essential oil was separated into fractions with different polarities using a sequence of solvents (eluents). nih.gov Specifically, an n-hexane fraction and a methanol (B129727) fraction were collected. nih.govacs.org Analysis of these fractions revealed a significant enrichment of 3,5-Nonadiyne in the non-polar n-hexane fraction, where its concentration increased from 13.5% in the crude oil to 45.6%. nih.govacs.org Conversely, more polar compounds like nona-3,5-diyne-2-yl acetate (B1210297) were concentrated in the methanol fraction. nih.gov This demonstrates the efficacy of column chromatography in selectively isolating 3,5-Nonadiyne.

Table 1: Fractionation of Prangos platychlaena Essential Oil via Column Chromatography nih.gov

| Sample | 3,5-Nonadiyne (%) | Nona-3,5-diyne-2-yl acetate (%) | Germacrene B (%) |

| Crude Essential Oil | 13.5 | 46.0 | Not specified |

| n-Hexane Fraction | 45.6 | Not specified | 16.4 |

| Methanol Fraction | Not specified | 59.6 | Not specified |

Gas Chromatography (GC) for Component Resolution

Gas chromatography (GC), particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC/MS), is the definitive analytical method for identifying and quantifying the components of essential oils, including 3,5-Nonadiyne. nih.govacs.org This technique separates volatile compounds based on their boiling points and interactions with the GC column's stationary phase.

In numerous studies, GC-FID and GC/MS have been used to analyze the chemical composition of essential oils from Prangos, Cachrys, and Selinum species. nih.govacs.orgnih.govplantsjournal.com The identification of 3,5-Nonadiyne is confirmed by comparing its retention index and mass spectrum with those of reference standards and literature data. datapdf.complantsjournal.com The relative percentage of each compound is calculated from the GC peak area. plantsjournal.com

Research has shown significant variation in the concentration of 3,5-Nonadiyne depending on the plant species and the part of the plant used. For example, GC analysis revealed that the root essential oil of one accession of Selinum tenuifolium contained 94.32% 3,5-Nonadiyne, while the leaf oil contained 65.4%. researchgate.netplantsjournal.com In two different samples of Prangos platychlaena fruit oil, the concentrations were 24.5% and 5.8%, respectively. usda.gov

Table 2: Reported Concentrations of 3,5-Nonadiyne in Various Essential Oils by GC Analysis

| Plant Species | Plant Part | 3,5-Nonadiyne Concentration (%) | Citation(s) |

| Selinum tenuifolium | Root | 90.5 - 94.32 | researchgate.netresearchgate.net |

| Selinum tenuifolium | Leaf | 65.4 | plantsjournal.com |

| Ligusticopsis wallichiana (syn. Selinum wallichianum) | Root | 90.5 | researchgate.net |

| Ligusticopsis wallichiana | Stem | 67.8 | researchgate.net |

| Ligusticopsis wallichiana | Leaf | 35.8 | researchgate.net |

| Prangos platychlaena | Aerial Parts | 13.5 | nih.govacs.org |

| Prangos platychlaena ssp. platychlaena | Fruit (Sample A) | 24.5 | usda.govakjournals.com |

| Prangos platychlaena ssp. platychlaena | Fruit (Sample B) | 5.8 | usda.govakjournals.com |

Overpressured Layer Chromatography (OPLC)

Overpressured Layer Chromatography (OPLC) is a sophisticated planar chromatography technique that has been applied to the separation of essential oils containing 3,5-Nonadiyne. usda.gov OPLC uses a pressurized system to force the mobile phase through a sorbent bed, leading to rapid and efficient separations.

In a study of Prangos platychlaena ssp. platychlaena fruit essential oils, a Personal-OPLC 50 system was used for the chromatographic separation. akjournals.com The essential oil samples, which contained 3,5-nonadiyne (at 24.5% and 5.8% in two different samples), were applied to silica gel OPLC plates. usda.govakjournals.com A mixture of toluene–isooctane (4:1, v/v) was used as the eluent under an external pressure of 50 bar. akjournals.com This application of OPLC demonstrates its utility as an advanced method for the separation of acetylenic compounds within a complex essential oil matrix, often used in conjunction with bioautography assays to investigate the biological activity of the separated components. usda.govakjournals.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,5-Nonadiyne |

| (E)-3,5-nonadiyne-7-ene |

| (Z)-3,5-nonadiyne-7-ene |

| (Z)-falcarinol |

| 1,8-cineol |

| 1-nonen-3,5-diyne |

| 3,5-nonadiyne-2-ol |

| 5-nonen-3-yne |

| a-funebrene |

| a-phellandrene |

| alpha-bisabolol |

| alpha-pinene |

| b-phellandrene |

| beta-selinene |

| delta-3-carene |

| germacrene B |

| germacrene D |

| limonene |

| n-hexane |

| Nona-3,5-diyne-2-yl acetate |

| p-cymen-8-ol |

| p-cymene |

| spathulenol |

Structural Elucidation and Advanced Spectroscopic Characterization of 3,5 Nonadiyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 3,5-nonadiyne. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 3,5-nonadiyne, the ¹H NMR spectrum would exhibit characteristic signals for the different types of protons present. The protons on the carbons adjacent to the triple bonds (propargylic protons) would resonate in a specific region of the spectrum, typically shifted downfield due to the anisotropic effect of the π-systems of the alkynes. The terminal methyl protons and the other methylene (B1212753) protons of the propyl and ethyl groups would appear at distinct chemical shifts, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in 3,5-nonadiyne would give rise to a distinct signal in the ¹³C NMR spectrum. The sp-hybridized carbons of the two triple bonds are particularly characteristic, appearing in a specific downfield region of the spectrum, typically between 65 and 85 ppm. The chemical shifts of the other sp³-hybridized carbons in the ethyl and propyl groups would also be observed, allowing for a complete assignment of the carbon framework.

A study on an accession of Selinum tenuifolium identified 3,5-nonadiyne as a major constituent and utilized ¹³C NMR data for its structural elucidation, although the specific spectral data is not provided in the abstract. researchgate.net

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the complex structures of molecules. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms within a molecule. princeton.edu While more commonly used for large biomolecules or complex stereoisomers, NOESY can be applied to smaller molecules to confirm through-space interactions. For derivatives of 3,5-nonadiyne, particularly those with bulky substituents, NOESY could help determine their preferred conformation by identifying protons that are close to each other in space, even if they are not directly connected through bonds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is instrumental in determining the molecular weight of a compound and providing clues about its structure through the analysis of fragmentation patterns. wikipedia.orgsavemyexams.com

When a molecule is introduced into a mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺). chemguide.co.uk The mass of this ion corresponds to the molecular weight of the compound. For 3,5-nonadiyne (C₉H₁₂), the expected molecular ion peak would be at a mass-to-charge ratio (m/z) of 120. nih.gov

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. msu.edu The pattern of these fragment ions is characteristic of the original molecule's structure. For 3,5-nonadiyne, fragmentation would likely occur at the bonds adjacent to the diyne system, leading to the loss of ethyl and propyl radicals and the formation of characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.orgetamu.edu This makes it an ideal tool for analyzing complex mixtures, such as essential oils from plants. usda.gov

In a GC-MS analysis, the components of a mixture are first separated in the gas chromatograph based on their volatility and interaction with the column's stationary phase. hill-labs.co.nz As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded.

Several studies have utilized GC-MS to identify 3,5-nonadiyne in natural sources. For example, it was identified as a major constituent (94.32%) in the essential oil from the underground parts of Selinum tenuifolium. researchgate.net Another study on the essential oil of Prangos platychlaena also identified 3,5-nonadiyne. usda.gov In these analyses, the compound is identified by both its retention time in the GC and its characteristic mass spectrum.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. smu.eduazooptics.com These techniques are particularly useful for identifying the presence of specific functional groups. utdallas.edu

For 3,5-nonadiyne, the most characteristic feature in its vibrational spectrum would be the stretching vibration of the carbon-carbon triple bonds (C≡C).

Infrared (IR) Spectroscopy : The C≡C stretching vibration in internal alkynes typically appears as a weak band in the region of 2100-2260 cm⁻¹. libretexts.orglibretexts.org The weakness of this band is due to the low polarity of the triple bond, and in highly symmetrical alkynes, it may not be observed at all. utdallas.edu Since 3,5-nonadiyne is an internal alkyne, it would not show the strong, sharp C-H stretch around 3300 cm⁻¹ that is characteristic of terminal alkynes. orgchemboulder.comvaia.com

Raman Spectroscopy : Raman spectroscopy is often complementary to IR spectroscopy. anton-paar.com While the C≡C stretch may be weak in the IR spectrum of an internal alkyne, it often gives a strong signal in the Raman spectrum. This is because the polarizability of the C≡C bond changes significantly during the stretching vibration, making it Raman active. Therefore, Raman spectroscopy would be a valuable tool for confirming the presence of the diyne functionality in 3,5-nonadiyne.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful and versatile analytical technique for the molecular characterization of a wide array of samples, including liquids, solids, and powders, often with minimal to no sample preparation. specac.compharmacophorejournal.com This method is a variation of traditional FTIR spectroscopy.

The fundamental principle of ATR-FTIR involves an infrared (IR) beam being directed into a crystal of high refractive index, such as diamond, germanium (Ge), or zinc selenide (B1212193) (ZnSe). eanso.orguzh.ch The beam reflects internally at the crystal's surface. When a sample is brought into intimate contact with this surface, an evanescent wave protrudes from the crystal and penetrates a small distance into the sample (typically 0.5–5 µm). eanso.org The sample absorbs energy from this evanescent wave at specific frequencies corresponding to its molecular vibrations. The attenuated IR beam is then reflected back to the detector, generating an infrared spectrum. specac.comeanso.org

For a compound like 3,5-nonadiyne, which is a liquid, ATR-FTIR offers a convenient method for analysis. A small drop of the neat liquid can be placed directly onto the ATR crystal. The resulting spectrum would display characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions for 3,5-nonadiyne would include:

C-H Stretching: Vibrations from the methyl (CH₃) and methylene (CH₂) groups would appear in the region of 2850-3000 cm⁻¹.

C≡C Stretching: The stretching of the internal carbon-carbon triple bonds is a characteristic feature of alkynes. For a symmetrical or near-symmetrical internal alkyne, this absorption can be weak or absent in the IR spectrum due to a small or non-existent change in the dipole moment during vibration. However, for an unsymmetrical dialkyne like 3,5-nonadiyne, weak to medium bands would be expected in the 2100-2260 cm⁻¹ region. datapdf.com

C-C Stretching and CH Bending: The fingerprint region (below 1500 cm⁻¹) would contain a complex series of absorptions corresponding to various C-C bond stretches and C-H bending vibrations (scissoring, rocking, wagging, and twisting).

One of the primary advantages of ATR-FTIR is the minimal sample preparation required, which eliminates the need for solvents or pelletizing with potassium bromide (KBr), as is common in transmission IR spectroscopy. pharmacophorejournal.com This reduces the possibility of sample contamination or modification and allows for rapid and reproducible measurements.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a foundational technique in organic chemistry for the identification of functional groups within a molecule. researchgate.net Molecules absorb infrared radiation at specific frequencies that correspond to their characteristic vibrational modes. researchgate.net

The IR spectrum of 3,5-nonadiyne has been reported in the literature, particularly from its isolation from natural sources such as the volatile oil of Selinum tenuifolium. In one study, the IR spectrum of the oil showed distinct peaks at 2280 cm⁻¹ and 2180 cm⁻¹, indicating the presence of an acetylenic structure. These absorptions are characteristic of the carbon-carbon triple bond (C≡C) stretching vibrations. As an internal, non-symmetrical alkyne, 3,5-nonadiyne is expected to show absorptions in this region. datapdf.com

The detailed IR spectroscopic data for 3,5-nonadiyne, as identified from natural sources and confirmed by synthesis, are summarized in the table below.

| Vibrational Mode | Absorption Band (cm⁻¹) | Intensity |

| C≡C Stretch | 2280 | Not specified |

| C≡C Stretch | 2180 | Not specified |

Data sourced from the analysis of 3,5-nonadiyne isolated from Selinum tenuifolium.

The presence of two distinct bands for the C≡C stretching vibrations may arise from the coupling of the two alkyne units within the conjugated diyne system. In addition to the characteristic alkyne absorptions, the full IR spectrum would also display bands corresponding to the C-H stretching of the ethyl and propyl groups attached to the diyne core, typically found in the 2850-3000 cm⁻¹ range, and various bending vibrations in the fingerprint region.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. By analyzing the angles and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions.

3,5-Nonadiyne is a liquid under standard conditions and therefore cannot be analyzed by single-crystal X-ray diffraction in its native state. However, this technique is highly applicable to the structural elucidation of solid derivatives of 3,5-nonadiyne. Should crystalline derivatives be synthesized, for example, through the introduction of functional groups that facilitate crystallization (such as aromatic rings, ureas, or metal complexes), X-ray crystallography would provide unequivocal structural proof.

The structural analysis of functionalized dialkynes has been reported in the literature, demonstrating the power of this technique. For instance, X-ray crystal structures of substituted Sondheimer dialkynes have been determined to understand their reactivity, revealing how different substituents affect the alkyne bond angles. Such studies provide critical insights into the solid-state conformation and packing of these molecules. While no crystallographic data for derivatives of 3,5-nonadiyne are currently available in the public domain, the methodology remains a crucial tool for future research in this area. The process would involve synthesizing a suitable solid derivative, growing a high-quality single crystal, and then performing the diffraction experiment and subsequent data refinement.

Synthetic Strategies and Chemical Modification Approaches for 3,5 Nonadiyne

Historical and Contemporary Synthetic Routes to Nonadiynes

The construction of the diyne motif has evolved from classical coupling reactions to modern catalytic methods, offering improved efficiency and selectivity.

One of the foundational methods for creating skipped diynes (where the triple bonds are separated by one or more sp³-hybridized carbons) involves the coupling of acetylenic Grignard reagents with propargyl halides. A historical example of this approach is the synthesis of nonadiyne-1,4. acs.org In this reaction, hexynylmagnesium bromide is coupled with propargyl bromide in the presence of a cuprous chloride catalyst. acs.org

The reaction proceeds as follows: CH3(CH2)3C≡CMgBr + BrCH2C≡CH --(CuCl)--> CH3(CH2)3C≡CCH2C≡CH

While this specific reaction yields nonadiyne-1,4, the underlying principle of using an organometallic acetylide to displace a halide from a propargylic system is a cornerstone of diyne synthesis. The formation of the target 3,5-nonadiyne could be envisioned through a similar coupling strategy, for instance, by reacting 1-bromopropyne with the Grignard reagent of hex-2-yne. Such cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. sigmaaldrich.comcem.com

The hydration of alkynes is a classic transformation that converts a carbon-carbon triple bond into a carbonyl group. This reaction typically requires a strong acid and a mercury(II) salt, such as mercury(II) sulfate, as a catalyst. libretexts.orglibretexts.org The reaction follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the alkyne. libretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable ketone. libretexts.org

For a diyne like 1,8-nonadiyne (B1581614), this reaction can be used to synthesize the corresponding dione. The mercury-catalyzed hydration of 1,8-nonadiyne yields 2,8-nonanedione (B3051024). orgsyn.org The mechanism involves the electrophilic addition of the Hg²⁺ ion to an alkyne, followed by nucleophilic attack by water to form an organomercury enol intermediate, which then converts to the ketone. vaia.comchegg.com

Although effective, the high toxicity of mercury salts has led to the development of alternative catalysts. orgsyn.org

The Wacker oxidation is a palladium-catalyzed process that oxidizes a terminal or internal alkene to a ketone. numberanalytics.comorganic-chemistry.orglibretexts.org This reaction provides an alternative pathway to carbonyl compounds from their corresponding alkene precursors. To synthesize a nonanedione that could be conceptually derived from 3,5-nonadiyne (e.g., nonane-3,5-dione), one would start with the analogous nonadiene.

The general mechanism of the Wacker-Tsuji oxidation involves the nucleophilic attack of water on a palladium-coordinated alkene, followed by steps that result in the formation of the ketone and a reduced palladium(0) species. organic-chemistry.org A co-catalyst, typically a copper(II) salt, is used in the presence of oxygen to reoxidize the palladium(0) back to the active palladium(II) state, thus making the process catalytic. numberanalytics.com The Wacker oxidation has been widely applied in the synthesis of complex molecules. researchgate.net

In recent decades, gold catalysis has emerged as a powerful and less toxic alternative to mercury for the hydration of alkynes. orgsyn.orgrsc.org Gold catalysts, particularly Au(I) and Au(III) complexes, are highly efficient in activating alkynes toward nucleophilic attack by water. researchgate.netrsc.org This method allows for the synthesis of ketones from terminal and internal alkynes in high yields under mild conditions. orgsyn.orgorganic-chemistry.org

The gold-catalyzed hydration of 1,8-nonadiyne to 2,8-nonanedione has been demonstrated using a CH₃AuPPh₃ catalyst system with sulfuric acid in methanol (B129727), showcasing the applicability of this method to diynes. orgsyn.org Gold catalysis offers significant advantages, including high turnover frequencies and tolerance to a wide range of functional groups. orgsyn.orgorganic-chemistry.org

| Feature | Mercury-Catalyzed Hydration | Gold-Catalyzed Hydration |

|---|---|---|

| Catalyst | Mercury(II) salts (e.g., HgSO₄) | Gold(I) or Gold(III) complexes (e.g., CH₃AuPPh₃, XPhosAuNTf₂) |

| Toxicity | High | Low |

| Conditions | Strongly acidic, often harsh | Mild, often neutral or weakly acidic |

| Efficiency | Generally effective but can be sluggish | High efficiency, high turnover frequencies orgsyn.org |

| Selectivity | Markovnikov selectivity libretexts.org | Generally high regioselectivity, can be tuned with ligands rsc.org |

Preparation of Functionalized 3,5-Nonadiyne Derivatives

The nonadiyne framework can serve as a scaffold for the synthesis of more complex and functionalized molecules. The terminal alkyne groups of related compounds like 1,8-nonadiyne are particularly useful for modification. For instance, 1,8-nonadiyne has been functionalized for use in "click chemistry" reactions to tether molecules to dendrimers, showcasing how the diyne unit can act as a versatile handle for constructing larger molecular architectures. nih.gov

Furthermore, diynes can undergo polymerization. Metathesis cyclopolymerization of 1,8-nonadiyne derivatives using Grubbs catalysts is a known method for producing conjugated polyacetylenes. colab.wsresearchgate.net Recent advances have shown that even triyne monomers based on a nonadiyne backbone, such as 5-ethynyl-1,8-nonadiyne derivatives, can undergo cascade cyclopolymerization to create polymers with fused bicyclic structures and narrow band gaps, which are of interest for materials science. researchgate.net These examples highlight that the nonadiyne core is not just a static structure but a platform for creating functional materials and complex molecular systems. researchgate.net

Reactivity and Mechanistic Studies of 3,5 Nonadiyne

Reactions Involving Alkyne Moieties

The conjugated triple bonds in 3,5-nonadiyne are electron-rich and serve as the primary sites for chemical reactions. Like simpler alkynes, they undergo addition reactions, but the conjugated system introduces complexities regarding regioselectivity and the potential for multiple additions. mdpi.comscribd.com The reactivity of conjugated 1,3-diynes can lead to 1,2-, 3,4-, or 1,4-monoaddition products, as well as products from double addition reactions. mdpi.com

Hydrofunctionalization Reactions: Metal-catalyzed hydrofunctionalization is a key class of reactions for diynes. mdpi.com This includes processes such as hydroboration, hydrosilylation, and hydroamination. For instance, the hydroboration of conjugated diynes can be controlled to produce boryl-substituted enynes or bisboryl-substituted dienes. rsc.org The regioselectivity of these additions is highly dependent on the catalyst and reagents used. While radical-based hydroboration using NHC-boranes can yield specific isomers, catalytic systems like those based on ruthenium can lead to different regioisomers where the boryl group attaches to an internal carbon. rsc.org

Hydrogenation: Selective hydrogenation of one of the alkyne units is possible using specific catalysts. For example, Lindlar catalyst is commonly used for the syn-hydrogenation of an alkyne to a cis-alkene without reducing the second alkyne or the resulting alkene. uzh.ch Conversely, anti-hydrogenation to form a trans-alkene can be achieved using sodium metal in liquid ammonia. uzh.ch

Hydration: The addition of water across one of the triple bonds, known as hydration, typically requires a metal catalyst, such as a mercury(II) or gold(I) salt. uzh.chorgsyn.org The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For a symmetrical internal diyne like 3,5-nonadiyne, hydration of one alkyne would yield nona-3-en-5-one.

Table 1: Selected Reactions of Conjugated Diyne Systems

| Reaction Type | Reagents/Catalyst | Typical Product(s) | Reference(s) |

|---|---|---|---|

| Hydroboration | Dialkylboranes, NHC-boranes, Ru-H catalysts | Boryl-substituted enynes, Dienes | rsc.org |

| Hydration | H₂O, Hg(II) or Au(I) catalyst, Acid | Enols, Ketones | uzh.chorgsyn.org |

| syn-Hydrogenation | H₂, Lindlar Catalyst | cis-Enynes, cis,cis-Dienes | uzh.ch |

| anti-Hydrogenation | Na, liquid NH₃ | trans-Enynes, trans,trans-Dienes | uzh.ch |

| Hydroamination | Amines, Copper catalyst | N-Alkenyl intermediates, Naphthalenes | mdpi.com |

Cycloaddition Chemistry of Diyne Systems (e.g., Diels-Alder Analogs)

The conjugated π-system of 3,5-nonadiyne makes it a suitable substrate for various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. researchgate.netresearchgate.net

[4+2] Cycloadditions: In a manner analogous to the Diels-Alder reaction, a conjugated diyne can react with a dienophile. scribd.com For example, reaction with a 1,3-diene can produce a 1,4-cyclohexadiene (B1204751) derivative. scribd.com A notable variant is the hexadehydro-Diels-Alder (HDDA) reaction, where a diyne reacts with an alkyne (a "diynophile") to generate a highly reactive benzyne (B1209423) intermediate, which can then be trapped to form substituted aromatic rings.

[2+2+2] Cycloadditions: Transition metals, particularly cobalt complexes, are known to catalyze the [2+2+2] cycloaddition of three unsaturated partners. uwindsor.ca A conjugated diyne like 3,5-nonadiyne can react with another alkyne to form a substituted benzene (B151609) ring. These reactions can be performed intramolecularly, by tethering the diyne and alkyne units, or intermolecularly. The regioselectivity of these cyclizations is a significant challenge, but methods using temporary tethers have been developed to control the outcome. uwindsor.ca

Other Cycloadditions: 1,3-dipolar cycloadditions are also prevalent for diyne systems. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," typically involves terminal alkynes, but ruthenium-catalyzed versions (RuAAC) can be used with internal alkynes to produce fully substituted 1,2,3-triazoles. organic-chemistry.org Additionally, rhodium-catalyzed reductive coupling of 1,3-diynes with imines has been shown to proceed through an oxidative coupling mechanism to form a metallacycle, which then undergoes hydrogenolysis to yield unsaturated α-amino acid esters. nih.gov

Table 2: Cycloaddition Reactions of Diyne Systems

| Reaction Type | Reactant Partner | Catalyst | Typical Product | Reference(s) |

|---|---|---|---|---|

| [4+2] Cycloaddition | Diene | Thermal/Lewis Acid | Substituted Cyclohexadiene | scribd.com |

| Hexadehydro-Diels-Alder | Alkyne | Thermal | Benzyne Intermediate | -- |

| [2+2+2] Cycloaddition | Alkyne | Cobalt Complex | Substituted Benzene | uwindsor.ca |

| Reductive Coupling | Imine | Rhodium Complex | Unsaturated α-Amino Acid Ester | nih.gov |

| Azide-Alkyne Cycloaddition | Azide | Ruthenium Complex | 1,2,3-Triazole | organic-chemistry.org |

Oxidative Coupling Processes of Nonadiynes

Oxidative coupling is a fundamental process for C-C bond formation. While it is most famously used to synthesize conjugated diynes from terminal alkynes (e.g., Glaser or Hay coupling), the principles can be applied to reactions where a diyne is a substrate. organic-chemistry.org These reactions are often catalyzed by metals such as rhodium, palladium, ruthenium, copper, and gold. frontiersin.orgunirioja.es

The mechanism typically involves the activation of C-H or X-H bonds (where X is a heteroatom) and often proceeds through a metal-centered redox cycle, for example, a Au(I)/Au(III) cycle in gold-catalyzed reactions. organic-chemistry.orgunirioja.es The oxidant, which can be a species like PhI(OAc)₂ or even molecular oxygen, is crucial for regenerating the active catalyst. organic-chemistry.orgmpg.de

In the context of nonadiynes, studies on isomers provide insight. For example, the oxidative coupling of 2,7-nonadiyne (B15475987) mediated by a ruthenium complex was found to produce a novel triscarbene complex. researchgate.net For conjugated diynes, gold-catalyzed oxidative coupling has been developed for the synthesis of challenging cyclic conjugated diynes via macrocyclization, a process that benefits from the rapid reductive elimination from Au(III) intermediates compared to classical copper-promoted systems. nih.gov

Catalytic Transformations of Polyynes

The transformation of polyynes using catalysts is a broad and evolving field. For a conjugated diyne like 3,5-nonadiyne, catalysis is key to achieving high selectivity and efficiency.

Metal-Catalyzed Transformations:

Rhodium: Rhodium catalysts are effective for reductive C-C bond formation, coupling 1,3-diynes with electrophiles like imines under a hydrogen atmosphere. nih.gov Mechanistic studies point to the oxidative coupling of the alkyne and imine, followed by hydrogenolysis of the resulting rhodium-metallacycle. nih.gov

Copper: Copper catalysts are used for various transformations, including hydroamination reactions that can lead to the formation of complex heterocyclic systems like naphthalenes through a cascade of hydroamination and intramolecular hydroarylation. mdpi.com

Gold: Gold catalysis is particularly effective for the hydration of alkynes to ketones and for oxidative coupling reactions. orgsyn.orgnih.gov A notable application is the synthesis of macrocycles containing conjugated diynes, where gold catalysts show superior reactivity. nih.gov

Ruthenium: Ruthenium catalysts, including Grubbs-type catalysts, are prominent in olefin and alkyne metathesis. While cyclopolymerization has been extensively studied for terminal diynes like 1,8-nonadiyne (B1581614), the principles of metathesis are applicable to other polyyne systems. researchgate.netacs.org Ruthenium is also used in catalytic hydroboration. mdpi.com

Cobalt: Cobalt complexes are primarily associated with [2+2+2] cycloadditions, providing a powerful route to aromatic compounds from diyne precursors. uwindsor.ca

Rearrangement Pathways of Unsaturated Hydrocarbons

Unsaturated systems like 3,5-nonadiyne can undergo rearrangement reactions, often thermally or catalytically induced. These reactions typically involve the reorganization of the carbon skeleton and π-bonds.

A significant rearrangement pathway available to conjugated diynes is the Cope-type rearrangement. For example, 1,5-hexadiyne (B1215225) is known to isomerize to the bisallene 1,2,4,5-hexatetraene. beilstein-journals.org This bisallene can then undergo a subsequent electrocyclic reaction to form 3,4-bismethylenecyclobutene. beilstein-journals.org By analogy, a substituted 1,5-diyne could potentially follow a similar pathway. Although 3,5-nonadiyne is a 3,5-diyne, the underlying principles of pericyclic rearrangements are relevant to conjugated polyyne systems in general.

Rearrangements can also occur within the coordination sphere of a metal catalyst. In a study of the oxidative coupling of 2,7-nonadiyne with a ruthenium complex, the initially formed triscarbene complex underwent a formal 1,2-hydrogen shift at elevated temperatures to yield a butadienyl carbene complex. researchgate.net This demonstrates how metal catalysis can open up rearrangement pathways not accessible under purely thermal conditions.

Polymerization Chemistry of Nonadiyne Systems

Controlled Cyclopolymerization Methodologies for Diynes

Cyclopolymerization (CP) is a specialized form of addition polymerization where a monomer containing two or more polymerizable units reacts to form a polymer containing cyclic structures in its main chain. For α,ω-diyne monomers, metathesis cyclopolymerization is a particularly effective method for producing functional polyacetylenes (PAs). acs.org These polymers are of significant interest due to their potential applications stemming from their electronic, optical, and magnetic properties. acs.org

Ruthenium-based olefin metathesis catalysts, commonly known as Grubbs catalysts, are widely utilized in synthetic chemistry due to their remarkable functional group tolerance, high reactivity, and stability in the presence of air and moisture. acs.orgwikipedia.org These catalysts, which feature a metal-carbon double bond, are central to olefin metathesis polymerization. libretexts.org The development of well-defined Grubbs catalysts has enabled controlled living polymerizations of various diyne monomers, particularly 1,6-heptadiyne (B51785) derivatives. acs.org

The third-generation Grubbs catalyst (G3) has proven to be an excellent catalyst for these processes, especially when measures are taken to stabilize the propagating ruthenium carbene, such as lowering the polymerization temperature or using weakly coordinating solvents. acs.org While early transition metal catalysts based on molybdenum and tungsten were first used for living cyclopolymerization, user-friendly ruthenium-based catalysts have expanded the scope and accessibility of this chemistry. caltech.edu Studies have demonstrated the successful cyclopolymerization of 1,8-nonadiyne (B1581614) derivatives using Grubbs catalysts to form polymers containing challenging seven-membered rings, a feat achieved through rational monomer design. kaist.ac.kribs.re.kr

For an internal diyne like 3,5-nonadiyne, the application of Grubbs catalysts presents specific challenges. The steric hindrance caused by the alkyl groups (ethyl and propyl) adjacent to the internal triple bonds would likely impede the approach and coordination of the bulky ruthenium catalyst. While both terminal and internal alkynes can participate in some ruthenium-catalyzed reactions like [2+2+2] cyclotrimerizations acs.org, efficient cyclopolymerization is more challenging for internal alkynes compared to their terminal counterparts.

| Catalyst Generation | Key Features | Applicability to Diyne Cyclopolymerization |

|---|---|---|

| Grubbs 1st Gen (G1) | Cl₂(PCy₃)₂Ru=CHPh | Shows broad functional group tolerance and monomer scope, but can lead to side reactions. acs.org |

| Hoveyda-Grubbs 2nd Gen (HG2) | Chelating isopropoxybenzylidene ligand | Effective for monomers with large side chains but can lead to uncontrolled polymerizations. acs.org |

| Grubbs 3rd Gen (G3) | Pyridine ligands for fast initiation | Excellent for controlled living polymerizations, especially with strategies to stabilize the propagating carbene. acs.orgmdpi.com |

The widely accepted mechanism for olefin metathesis, proposed by Hérisson and Chauvin, involves the [2+2] cycloaddition of an alkene (or alkyne) to the transition metal alkylidene, forming a metallacyclobutane (or metallacyclobutene) intermediate. wikipedia.org In the context of diyne cyclopolymerization, the mechanism proceeds through several key steps:

Initiation : The Grubbs catalyst reacts with the first alkyne of the diyne monomer to form a metallacyclobutene.

Cyclization : This intermediate undergoes a ring-opening and subsequent intramolecular ring-closing reaction with the second alkyne unit of the same monomer. This step is crucial and forms the cyclic unit in the polymer backbone.

Propagation : The newly formed propagating carbene then reacts with the next monomer unit, continuing the chain growth.

A critical aspect of the mechanism is the regioselectivity of the initial alkyne insertion, which can occur via α-addition or β-addition. For 1,6-heptadiyne, α-addition leads to a five-membered ring in the polymer backbone, while β-addition results in a six-membered ring. mdpi.com Ruthenium-based catalysts have historically shown a strong preference for α-addition. mdpi.com

Recent investigations have provided deeper insights, revealing that the propagating species in some controlled polymerizations, including that of 1,8-nonadiynes, are stable 16-electron olefin-chelated ruthenium carbenes. kaist.ac.kribs.re.kr This chelation stabilizes the propagating species and slows down propagation relative to initiation, which is key to achieving a controlled polymerization with low polydispersity. kaist.ac.kribs.re.kr For an internal diyne like 3,5-nonadiyne, the formation of such a stable, chelated intermediate would be sterically demanding, potentially altering the reaction kinetics and pathway.

Synthesis of Conjugated Polyacetylenes from Diyne Monomers

Metathesis cyclopolymerization of non-conjugated diynes is a direct and powerful route to synthesizing conjugated polyacetylenes. mdpi.com The polymerization process transforms the isolated triple bonds of the monomer into a polymer backbone composed of alternating double bonds, creating an extended π-conjugated system. caltech.edu

The synthesis of these polymers has been successfully demonstrated with a variety of α,ω-diyne monomers. For instance, the cyclopolymerization of rationally designed 1,5-hexadiyne (B1215225) derivatives yields polyacetylenes containing highly strained four-membered cyclobutene (B1205218) rings. nih.gov These resulting polymers exhibit significantly narrower band gaps compared to conventional substituted polyacetylenes due to the enhanced delocalization of π-electrons along the planarized polymer chain. nih.govsciencedaily.com Similarly, cascade cyclopolymerization of triyne monomers derived from 1,8-nonadiyne has been used to create polymers with fused bicyclic rings, which also show narrow band gaps down to 1.6 eV due to the planarization of the conjugated segments.

While direct polymerization of 3,5-nonadiyne is not extensively documented, its successful polymerization would be expected to yield a polyacetylene derivative. The degree of conjugation and the resulting electronic properties would be highly dependent on the regularity of the polymer structure achieved. Alternative methods for producing conjugated polymers from monomers containing internal alkynes include rhodium-catalyzed "stitching" polymerizations nih.govosaka-u.ac.jpsci-hub.se and polyannulation reactions rsc.org, which can generate complex, fused heterocyclic polymer structures.

Influence of Monomer Structure on Polymer Architecture and Properties

The structure of the monomer is a fundamental parameter that dictates the final architecture and properties of the resulting polymer. wiley-vch.dekharagpurcollege.ac.inquora.com In diyne cyclopolymerization, subtle changes in the monomer can have a profound impact on reactivity, polymerization control, and the characteristics of the final material.

The influence of monomer structure is clearly demonstrated in the cyclopolymerization of 1,8-nonadiyne derivatives to form seven-membered rings. This challenging transformation was made possible by the rational design of monomers incorporating acetal (B89532) or aminal groups. kaist.ac.kr These groups, through their shorter bond lengths and lower rotational barriers, effectively reduced the entropic penalty of forming a medium-sized ring, thereby enhancing the cyclization efficiency. kaist.ac.kr

For the internal diyne 3,5-nonadiyne , its structure presents several key features that would influence polymerization:

Internal Alkynes : The position of the triple bonds away from the chain ends significantly increases steric hindrance, making them less accessible to the catalyst compared to terminal alkynes. This can lower the polymerization rate or favor alternative reactions.

Alkyl Substituents : The ethyl and propyl groups attached to the diyne core would impact the polymer's properties. These flexible alkyl chains would likely increase the solubility of the polymer in organic solvents but could also disrupt chain packing and reduce crystallinity. kharagpurcollege.ac.in

Chain Flexibility : The nine-carbon backbone provides significant flexibility, which influences the efficiency of the intramolecular cyclization step.

| Diyne Monomer | Key Structural Feature | Influence on Polymerization and Polymer Properties |

|---|---|---|

| 1,6-Heptadiyne | Terminal α,ω-diyne | Well-studied; readily undergoes cyclopolymerization to form 5-membered rings (via α-addition). acs.org |

| 1,5-Hexadiyne | Terminal α,ω-diyne | Can be polymerized to form highly strained, four-membered rings, leading to polymers with narrow band gaps. nih.gov |

| 1,8-Nonadiyne | Terminal α,ω-diyne | Can be challenging to cyclize; monomer design (e.g., adding aminal/acetal groups) enables formation of seven-membered rings. kaist.ac.kr |

| 3,5-Nonadiyne | Internal diyne | Steric hindrance from alkyl groups and internal alkynes likely reduces reactivity; would produce a soluble, less crystalline polymer if polymerization is successful. |

Template-Free Nonenzymatic Polymerization (conceptual link to alkyne polymerization)

Template-free nonenzymatic polymerization refers to the formation of polymers without the guidance of a pre-existing template, such as a DNA strand in biological systems. This type of polymerization is governed by fundamental chemical principles and reaction conditions. A classic example is the free-radical chain reaction polymerization of alkenes, where an initiator like benzoyl peroxide generates radicals that propagate through successive additions to monomer units. kharagpurcollege.ac.in

Another relevant example is topochemical polymerization, a solvent- and catalyst-free reaction that occurs in the highly ordered environment of a crystal lattice. nih.gov This method provides exceptional control over the polymer's molecular structure and supramolecular architecture. nih.gov More broadly, the polymerization of activated alkynes can be initiated under metal-free conditions, sometimes catalyzed by simple organic molecules or proceeding spontaneously at ambient temperatures. bham.ac.ukscut.edu.cn

The conceptual link to the polymerization of alkynes like 3,5-nonadiyne lies in the potential for polymerization to occur outside the highly controlled, metal-catalyzed metathesis pathways. In principle, under conditions of high temperature or in the presence of radical initiators, alkynes can undergo polymerization. While such methods would likely afford less structural control and produce polymers with broad molecular weight distributions compared to living polymerization techniques, they represent a fundamental pathway for polymer formation. This contrasts with the precise, enzyme-mediated polymerizations in nature and highlights the diverse chemical strategies available for transforming simple monomers into complex macromolecules.

Computational and Theoretical Investigations of 3,5 Nonadiyne

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure of organic compounds. researchgate.netetprogram.orgunige.ch

For 3,5-nonadiyne, these calculations would typically yield information on:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, which is key to predicting sites of electrophilic or nucleophilic attack.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface helps to visualize the charge distribution and predict intermolecular interactions.

Table 1: Representative Computed Properties for 3,5-Nonadiyne (Note: The following data is sourced from general chemical databases and represents basic computed properties, not the results of a detailed quantum chemical study.)

| Property | Value | Source |

| Molecular Formula | C9H12 | PubChem nih.gov |

| Molecular Weight | 120.19 g/mol | PubChem nih.gov |

| XLogP3-AA | 3.2 | PubChem nih.gov |

| Monoisotopic Mass | 120.093900383 Da | PubChem nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of the ethyl and propyl chains attached to the rigid diyne core of 3,5-nonadiyne can be explored using Molecular Dynamics (MD) simulations. mdpi.comresearchgate.netnih.gov MD simulations model the movement of atoms over time, governed by a force field, providing a dynamic picture of the molecule's behavior. wesleyan.edu

A conformational analysis of 3,5-nonadiyne via MD would involve:

Exploring Conformational Space: Identifying the various low-energy conformations (rotamers) accessible to the molecule by simulating its dynamics.

Determining Rotational Barriers: Calculating the energy required for rotation around the single bonds in the alkyl chains.

Analyzing Intramolecular Interactions: Understanding how non-bonded interactions, such as van der Waals forces, influence the preferred shapes of the molecule.

The results of such simulations can be used to understand how the molecule's shape might influence its packing in the solid state or its interaction with other molecules in solution.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. researchgate.netresearchgate.net For 3,5-nonadiyne, the diyne functionality is the most reactive part of the molecule.

Theoretical investigations could focus on:

Reaction Pathways: The triple bonds of the diyne system are susceptible to addition reactions. Computational modeling can map out the potential energy surface for reactions such as hydrogenation, halogenation, or cycloadditions.

Transition State Analysis: By locating and characterizing the transition state structures for potential reactions, chemists can calculate activation energies and predict reaction rates.

Regioselectivity and Stereoselectivity: In cases where multiple products can be formed, computational models can predict which isomer is more likely to be produced. For instance, in the case of addition to the unsymmetrical diyne, these calculations could predict whether the reaction is favored at the C3-C4 or C5-C6 triple bond.

Advanced Applications and Materials Science Perspectives of 3,5 Nonadiyne

Integration in Biosensor Platforms

The functionalization of surfaces with organic molecules is a cornerstone of modern biosensor development, enabling the specific capture and detection of biological targets. Alkynes, in particular, are valuable for surface modification due to their reactivity in "click" chemistry and their ability to form self-assembled monolayers.

A review of available scientific literature indicates a lack of specific studies detailing the use of 3,5-nonadiyne for the functionalization of silicon surfaces. However, the broader class of diynes, particularly terminal alkynes, is well-utilized in this area. For instance, its isomer, 1,8-nonadiyne (B1581614), has been shown to undergo a one-step hydrosilylation reaction to attach acetylene-terminated alkyl monolayers to non-oxidized crystalline silicon surfaces sigmaaldrich.com. This process creates a stable, covalently bound organic layer that can passivate the silicon surface or serve as a platform for further chemical modification, a critical step in fabricating silicon-based biosensors. While theoretically possible for 3,5-nonadiyne, specific research to demonstrate this application is not documented in the reviewed sources.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click" reaction, is a powerful method for surface modification due to its high efficiency, specificity, and biocompatibility acs.orgacs.org. This reaction typically involves a terminal alkyne. As 3,5-nonadiyne is an internal diyne, it is not a direct substrate for the standard CuAAC reaction.

While its terminal diyne isomers like 1,8-nonadiyne are suitable for such applications sigmaaldrich.com, there is no evidence in the reviewed literature of 3,5-nonadiyne being employed in click chemistry for surface modification. The chemical architecture of 3,5-nonadiyne, with its internal triple bonds, precludes its direct use in the most common forms of click chemistry used for immobilizing biomolecules or other ligands onto sensor surfaces.

Role as Synthetic Intermediates in Complex Molecule Construction

3,5-Nonadiyne serves as a fundamental structural backbone for a variety of more complex molecules found in nature, particularly in plants of the Apiaceae (or Umbelliferae) and Asteraceae families. Its presence within these larger structures highlights its role as a key biosynthetic intermediate. Research has led to the isolation and characterization of several derivatives where the 3,5-nonadiyne core is functionalized with additional chemical groups, such as alcohols, esters, and double bonds.

For example, a n-hexane fraction of an essential oil was characterized as containing 45.6% 3,5-nonadiyne, while the methanol (B129727) fraction contained its derivatives, nona-3,5-diyne-2-yl acetate (B1210297) (59.6%) and 3,5-nonadiyne-2-ol (25.9%) kent.ac.uk. This co-occurrence strongly suggests a biosynthetic pathway where 3,5-nonadiyne is the precursor. Further research has identified related structures in other plants, demonstrating the versatility of this diyne scaffold in natural product synthesis tiu.edu.iqresearchgate.net. The isolation of these compounds underscores the importance of the 3,5-nonadiyne framework as a building block in the construction of diverse and biologically relevant molecules.

| Derivative Compound | Natural Source (Plant) | Reference |

|---|---|---|

| nona-3,5-diyne-2-yl acetate | Unspecified | kent.ac.uk |

| 3,5-nonadiyne-2-ol | Unspecified | kent.ac.uk |

| (Z)-3,5-nonadiyne-7-ene | Prangos platychlaena | tiu.edu.iqresearchgate.net |

| (E)-3,5-nonadiyne-7-ene | Prangos platychlaena | tiu.edu.iqresearchgate.net |

Potential in Novel Functional Materials Development (excluding pharmaceuticals or agrochemicals)

The development of novel functional materials with unique electronic and optical properties is a major focus of materials science. Conjugated polymers, in particular, are of great interest for applications in electronics, photonics, and sensing. Polydiacetylenes (PDAs) are a class of conjugated polymers that can be synthesized by the topochemical polymerization of diyne monomers. This polymerization results in a polymer backbone with alternating double and triple bonds, giving rise to distinct chromatic and fluorescent properties.

While 3,5-nonadiyne is a non-conjugated diyne, its polymerization could potentially lead to conjugated materials. The polymerization of other non-conjugated diynes, such as 1,8-nonadiyne, is known to produce conjugated cyclopolymers sigmaaldrich.com. This type of polymerization, often catalyzed by metal complexes, involves intramolecular cyclization followed by intermolecular propagation to form a polymer containing cyclic repeating units within a conjugated backbone.

Although the polymerization of its isomer 1,8-nonadiyne is documented, a specific investigation into the polymerization of 3,5-nonadiyne and the characterization of the resulting polymeric materials were not found in the reviewed scientific literature. Based on the chemistry of related compounds, it is plausible that 3,5-nonadiyne could serve as a monomer for novel polymers. The specific arrangement of its internal triple bonds might lead to unique polymer structures and properties, different from those obtained from terminal diynes. However, this remains a theoretical potential that requires dedicated research to be confirmed.

Chemotaxonomic and Ecological Significance of 3,5 Nonadiyne

Biomarker Potential for Plant Classification

The distribution of secondary metabolites, like 3,5-nonadiyne, is often restricted to specific plant lineages, providing valuable chemical markers (chemotaxonomic evidence) for classifying plants and clarifying their evolutionary relationships. Polyacetylenes are particularly important in this regard. researchgate.net

Detailed phytochemical studies have revealed that polyacetylenes are predominantly found in the closely related plant families Apiaceae, Araliaceae, and Asteraceae. mdpi.comresearchgate.net The structural diversity of these compounds, including variations in carbon chain length and the number of triple bonds, often correlates with taxonomic groupings at the family, tribe, and even genus level. researchgate.netmdpi.com

The compound 3,5-nonadiyne has been identified as a major constituent in the essential oil of specific plants within the Apiaceae family. A notable example is Selinum tenuifolium, a perennial aromatic herb from the Himalayas. researchgate.nettandfonline.com Research on one accession of this species revealed that 3,5-nonadiyne constituted up to 94.32% of the essential oil extracted from its underground parts. researchgate.nettandfonline.com The presence of such a high concentration of a specific polyacetylene strengthens its utility as a potent biomarker for identifying and classifying certain species or chemotypes within the genus Selinum and potentially other related genera in the Apiaceae family. researchgate.netdatapdf.com

Table 1: Chemotaxonomic Significance of Polyacetylenes (including 3,5-Nonadiyne)

| Plant Family | General Polyacetylene Profile | Specific Examples | Chemotaxonomic Value |

|---|---|---|---|

| Apiaceae | Rich in various polyacetylenes, often C17 derivatives of the falcarinol (B191228) type. mdpi.comacs.org | 3,5-Nonadiyne is a major component in Selinum tenuifolium. researchgate.nettandfonline.com Falcarinol and falcarindiol (B120969) are found in carrots, celery, and parsnips. acs.org | Specific compounds like 3,5-nonadiyne can define species or chemotypes. The general profile helps characterize the family. researchgate.netacs.org |

| Asteraceae | The most diverse family, with over 1100 reported polyacetylenes. researchgate.netmdpi.com Structural types can be specific to tribes (e.g., Anthemideae, Heliantheae). mdpi.com | Dehydrofalcarinol type, spiroketal enol ethers in the genus Artemisia. mdpi.comnih.gov | High diversity allows for fine-tuned classification at the tribe and genus levels. researchgate.netmdpi.com |

| Araliaceae | Contains polyacetylenes structurally related to those in Apiaceae, such as falcarinol derivatives. mdpi.comresearchgate.net | Panaxynol (falcarinol) in ginseng (Panax ginseng). acs.org | Shared compounds highlight the close evolutionary relationship with the Apiaceae family. mdpi.com |

Ecological Roles in Plant-Environment Interactions (theoretical)

As a secondary metabolite, 3,5-nonadiyne is not involved in the primary growth and development of the plant but is presumed to play a crucial role in how the plant interacts with its environment. The broader class of polyacetylenes, to which 3,5-nonadiyne belongs, is known to possess a wide range of biological activities that support plant survival. nih.govnih.govnih.gov These compounds often function as phytoalexins—antimicrobial substances synthesized by plants in response to stress, such as microbial attack or disease. researchgate.netacs.org

The theoretical ecological functions of 3,5-nonadiyne can be inferred from the known properties of related polyacetylenes. These roles are primarily defensive, helping the plant to ward off threats from herbivores, pathogens, and competing plants.

Key theoretical roles include:

Defense Against Herbivores: Many polyacetylenes exhibit insecticidal and antifeedant properties. nih.govnih.gov The production of 3,5-nonadiyne, particularly in the roots of Selinum tenuifolium, could serve as a chemical defense mechanism to deter soil-dwelling insects and other herbivores from feeding on the plant's vital underground storage organs. researchgate.net

Antimicrobial Defense: Polyacetylenes are recognized for their potent antifungal and antibacterial activities. researchgate.netacs.orgnih.gov The presence of 3,5-nonadiyne may protect the plant from a wide range of soilborne pathogenic fungi and bacteria, thus playing a critical role in the plant's innate immune system. researchgate.net

Allelopathy: Some polyacetylenes have allelopathic effects, meaning they can inhibit the germination and growth of neighboring plants. mdpi.comnih.gov This chemical interference reduces competition for essential resources like water, sunlight, and nutrients. It is plausible that 3,5-nonadiyne, when leached from the roots or decaying plant material, could exert a similar inhibitory effect on competing flora in its immediate vicinity.

Table 2: Theoretical Ecological Roles of 3,5-Nonadiyne

| Ecological Role | Theoretical Mechanism of Action | Benefit to the Plant |

|---|---|---|

| Herbivore Deterrence | Acts as a toxin or feeding deterrent to insects and other herbivores. nih.govnih.gov | Reduces tissue damage, especially to critical parts like roots, enhancing overall survival and fitness. |

| Pathogen Inhibition | Exhibits antimicrobial activity, disrupting the growth and proliferation of pathogenic fungi and bacteria. nih.govresearchgate.net | Functions as a chemical barrier against infection, contributing to disease resistance. researchgate.net |

| Allelopathy | Inhibits seed germination and seedling growth of nearby competitor plants upon release into the soil. mdpi.comnih.gov | Minimizes competition for resources, securing a more favorable niche for growth and reproduction. |

Conclusion and Future Research Trajectories for 3,5 Nonadiyne

Summary of Current Research Landscape

The current body of research on 3,5-nonadiyne is predominantly centered on its role as a natural product within the plant kingdom. It is recognized as a polyacetylenic compound, a class of molecules known for their unique structural features and biological activities. Investigations have primarily focused on the isolation and characterization of 3,5-nonadiyne from the essential oils of various plant species, particularly within the Apiaceae family.

Detailed analytical studies using gas chromatography-mass spectrometry (GC-MS) have successfully identified 3,5-nonadiyne as a significant, and in some cases, the major constituent of these essential oils. For instance, an accession of Selinum tenuifolium from the Uttarakhand Himalaya was found to contain an essential oil with 3,5-nonadiyne as the principal component, constituting up to 94.32% of the oil. researchgate.net Similarly, it has been identified in the essential oil from the aerial parts of Prangos platychlaena, where it was found to be a main constituent at 13.5%. nih.govacs.orgacs.org In a fractionated sample of this oil, its concentration reached as high as 45.6%. nih.govacs.orgacs.org The compound has also been noted in the rhizomes of Cachrys ferulacea and the roots of Prangos denticulata. nih.govthieme-connect.com

Preliminary research into the biological activities of essential oils containing 3,5-nonadiyne has provided initial insights into its potential pharmacological relevance. An extract of Cachrys ferulacea rhizome, containing 3,5-nonadiyne, was reported to inhibit nitric oxide release from rat peritoneal macrophages. thieme-connect.comtandfonline.com Furthermore, essential oil from Prangos platychlaena rich in 3,5-nonadiyne and its derivatives demonstrated noteworthy in vitro anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme. nih.govacs.org These findings suggest a potential role for 3,5-nonadiyne as an anti-inflammatory agent, which opens avenues for further pharmacological investigation. nih.gov

| Plant Species | Plant Part | Percentage of 3,5-Nonadiyne in Essential Oil (%) | Reference |

|---|---|---|---|

| Selinum tenuifolium | Underground Parts | 94.32% | researchgate.net |

| Prangos platychlaena | Aerial Parts (n-hexane fraction) | 45.6% | nih.govacs.org |

| Prangos platychlaena | Aerial Parts (whole oil) | 13.5% | nih.govacs.orgacs.org |

| Cachrys ferulacea | Rhizome | Present (percentage not specified) | nih.govthieme-connect.com |

| Prangos denticulata | Root | Present as derivative (Z-3,5-nonadiyne-7-ene at 20.4%) | thieme-connect.comtandfonline.com |

Identified Gaps and Emerging Research Opportunities

Despite its identification in several natural sources, the scientific literature reveals significant gaps in the understanding of 3,5-nonadiyne's fundamental chemistry and broader applications. The research landscape is heavily skewed towards its phytochemistry, leaving its synthetic chemistry, reactivity, and full therapeutic potential largely unexplored.

Identified Gaps:

Synthetic Methodologies: There is a notable absence of dedicated research on the chemical synthesis of 3,5-nonadiyne. The current reliance on extraction from natural sources can be a bottleneck for obtaining the pure compound in quantities sufficient for extensive study, as plant material availability and constituent percentages can vary. researchgate.net

Reactivity Studies: A systematic investigation into the chemical reactivity of 3,5-nonadiyne is lacking. The molecule's conjugated diyne system presents a unique electronic structure, but its behavior in key organic transformations has not been characterized.

Application-Focused Research: Beyond preliminary anti-inflammatory screenings, the potential applications of 3,5-nonadiyne remain speculative. There is no significant research into its use as a building block in organic synthesis, a monomer for polymer science, or its potential in agrochemical or other industrial sectors. researchgate.net

Emerging Research Opportunities:

Developing Synthetic Routes: The lack of synthetic methods presents a clear opportunity for organic chemists to design and optimize novel, efficient, and stereoselective pathways to 3,5-nonadiyne and its derivatives. This would enable broader access to the compound for all areas of research.

Exploring Unique Reactivity: The conjugated alkyne functionality is a prime target for a wide array of chemical reactions. numberanalytics.comfastercapital.com There is a significant opportunity to explore its participation in cycloaddition reactions, transition-metal-catalyzed couplings, and polymerization, potentially leading to novel molecular architectures and materials. nih.govnumberanalytics.com

In-depth Pharmacological and Biological Evaluation: The initial findings on anti-inflammatory activity provide a strong rationale for more comprehensive pharmacological studies. nih.govacs.org Opportunities exist to confirm the activity of the pure compound, elucidate its mechanism of action, and screen it for other biological activities, such as antimicrobial, antifungal, or cytotoxic effects, which are known for other polyacetylenes.

Prospective Directions in Synthesis, Reactivity, and Applications

Building upon the identified gaps, future research on 3,5-nonadiyne can be strategically directed towards three main trajectories: establishing robust synthetic methods, systematically mapping its chemical reactivity, and exploring its potential in high-value applications.

Prospective Directions in Synthesis: Future work should focus on the development of synthetic protocols that are both efficient and scalable. This could involve the application of established alkyne coupling methodologies, such as Cadiot-Chodkiewicz or Glaser-type couplings, or the development of novel transition-metal-catalyzed strategies to construct the nonadiyne backbone. Success in this area would decouple research from the reliance on natural extraction and facilitate broader scientific inquiry.

Prospective Directions in Reactivity: A thorough exploration of 3,5-nonadiyne's reactivity is a critical future step. Key research directions include:

Polymerization: Investigating the ability of 3,5-nonadiyne to act as a monomer in polymerization reactions. Its conjugated structure could yield polymers with interesting conductive or optical properties, relevant to materials science. numberanalytics.comoborolabs.com